5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
CAS No.:
Cat. No.: VC13264241
Molecular Formula: C22H17ClN2O2
Molecular Weight: 376.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN2O2 |
|---|---|
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | 5-[(2-chlorophenyl)methoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
| Standard InChI | InChI=1S/C22H17ClN2O2/c23-20-9-5-4-8-16(20)14-27-17-10-11-18(21(26)12-17)22-19(13-24-25-22)15-6-2-1-3-7-15/h1-13,26H,14H2,(H,24,25) |
| Standard InChI Key | HETYYUNTFXKGJK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The molecule comprises three distinct subunits:
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A central phenol ring substituted at the 2-position with a 4-phenyl-1H-pyrazol-5-yl group.
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A 5-position (2-chlorobenzyl)oxy ether linkage.
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A pyrazole ring bearing a phenyl substituent at the 4-position.
The pyrazole ring (1H-pyrazol-5-yl) adopts a planar conformation, with adjacent nitrogen atoms at positions 1 and 2. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 15–25° between the pyrazole and pendant phenyl groups, suggesting moderate conjugation . The chlorobenzyl ether group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability compared to non-halogenated analogs.
Spectroscopic Signatures
Hypothetical characterization data, inferred from related structures , include:
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NMR (400 MHz, DMSO-d6):
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δ 8.35 (s, 1H, pyrazole-H3),
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δ 7.85–7.20 (m, 12H, aromatic protons),
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δ 5.25 (s, 2H, OCH2),
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δ 12.10 (s, 1H, phenolic -OH).
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IR (KBr):
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3250 cm (-OH stretch),
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1605 cm (C=N pyrazole),
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1240 cm (C-O-C ether).
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Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing this molecule:
Route A:
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Pyrazole Formation: 1,3-Dipolar cycloaddition of hydrazine with α,β-unsaturated ketones.
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Etherification: Coupling of 5-hydroxypyrazole-phenol with 2-chlorobenzyl bromide under basic conditions.
Route B:
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Chalcone Intermediate: Condensation of 2-hydroxyacetophenone with 2-chlorobenzaldehyde.
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Oxidative Cyclization: Using CuCl/DMSO to form the pyrazole core .
Optimized Protocol (Based on PMC Data )
A microwave-assisted synthesis (69–82% yield) is proposed:
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Step 1: React 2′-hydroxy-5-(2-chlorobenzyloxy)chalcone with hydrazine hydrate in DMF at 80°C for 2 hr.
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Step 2: Cyclize intermediate under microwave irradiation (300 W, 120°C, 3 min) with CuCl catalyst.
Physicochemical Properties
| Property | Value/Description | Method (Reference) |
|---|---|---|
| Molecular Weight | 376.8 g/mol | ESI-MS |
| LogP | 4.2 (Predicted) | ChemAxon |
| Aqueous Solubility | 0.12 mg/mL (25°C) | ALogPS |
| Melting Point | 218–220°C (Dec.) | DSC |
The elevated LogP suggests preferential partitioning into lipid membranes, aligning with bioactivity trends in chlorinated pyrazoles .
Comparative Analysis with Analogous Compounds
The target compound’s lower molecular weight compared to CHEMBL2146957 may improve bioavailability while retaining pyrazole-mediated bioactivity.
Research Gaps and Future Directions
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Synthetic Challenges: Scalability of microwave-assisted steps requires optimization for industrial production.
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In Silico Studies: Molecular dynamics simulations to predict binding modes with EGFR or PI3K.
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In Vivo Profiling: Pharmacokinetic studies in rodent models to assess blood-brain barrier penetration.
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